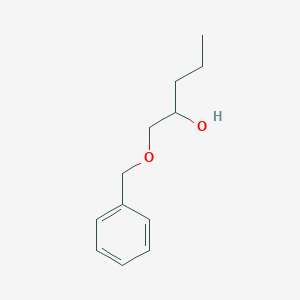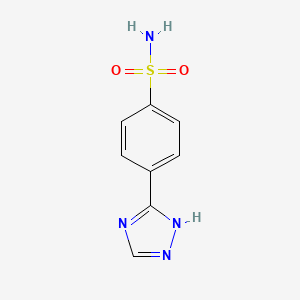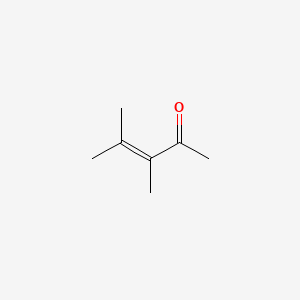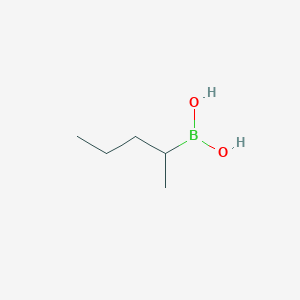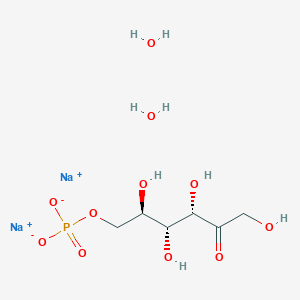
9-Bromo-2-fluoro-7-nitro-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-2-fluoro-7-nitro-9H-fluorene: is an organic compound with the molecular formula C13H7BrFNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, fluorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-fluoro-7-nitro-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-7-nitrofluorene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the 9-position of the fluorene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 9-Bromo-2-fluoro-7-nitro-9H-fluorene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene ring, leading to the formation of fluorenone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Products include 9-azido-2-fluoro-7-nitrofluorene or 9-thiocyanato-2-fluoro-7-nitrofluorene.
Reduction: The major product is 9-bromo-2-fluoro-7-amino-9H-fluorene.
Oxidation: The major product is 9-bromo-2-fluoro-7-nitrofluorenone.
Applications De Recherche Scientifique
Chemistry: 9-Bromo-2-fluoro-7-nitro-9H-fluorene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties contribute to the development of high-performance electronic devices.
Mécanisme D'action
The mechanism of action of 9-Bromo-2-fluoro-7-nitro-9H-fluorene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-7-nitro-9H-fluorene
- 9-Bromo-2-fluoro-9H-fluorene
- 2,7-Dibromo-9H-fluorene
Uniqueness: 9-Bromo-2-fluoro-7-nitro-9H-fluorene is unique due to the presence of both fluorine and nitro groups on the fluorene ring. This combination of functional groups imparts distinct chemical reactivity and properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its potential biological activity.
Propriétés
Numéro CAS |
1644-55-9 |
|---|---|
Formule moléculaire |
C13H7BrFNO2 |
Poids moléculaire |
308.10 g/mol |
Nom IUPAC |
9-bromo-2-fluoro-7-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7BrFNO2/c14-13-11-5-7(15)1-3-9(11)10-4-2-8(16(17)18)6-12(10)13/h1-6,13H |
Clé InChI |
BMDIBGFDJCEJLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


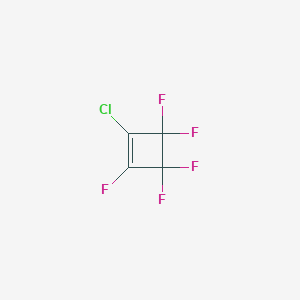
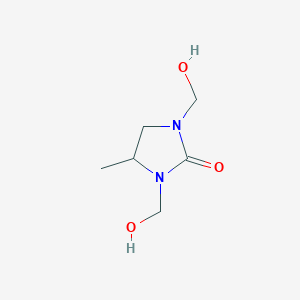
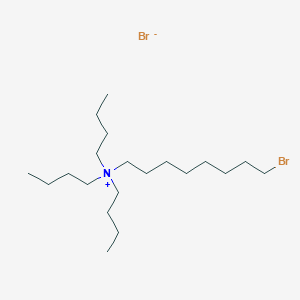
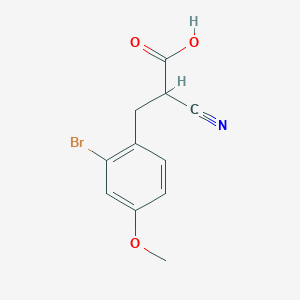
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)

